3-(4-Nitrophenoxy)propanal
Description
3-(4-Nitrophenoxy)propanal (C₉H₉NO₄) is an aromatic aldehyde featuring a nitro group (-NO₂) at the para position of a phenoxy ring attached to a propanal chain (CH₂CH₂CHO). The nitro group is strongly electron-withdrawing, while the ether linkage (C-O-C) between the phenyl ring and the propanal chain modulates electronic effects, solubility, and reactivity. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to undergo nucleophilic additions (via the aldehyde group) and redox reactions (via the nitro group) .
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
3-(4-nitrophenoxy)propanal |
InChI |
InChI=1S/C9H9NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-6H,1,7H2 |
InChI Key |
AJJMVGLKKRCEPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)propanal typically involves the reaction of 4-nitrophenol with propylene oxide. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an ether linkage between the phenol and the propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.
Major Products Formed
Oxidation: 3-(4-Nitrophenoxy)propanoic acid.
Reduction: 3-(4-Aminophenoxy)propanal.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenoxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenoxy)propanal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The nitro group in this compound enhances electrophilicity at the aldehyde, favoring nucleophilic attacks. In contrast, methoxy or hydroxy substituents (e.g., in 3-(4-Methoxy-3-nitrophenyl)propanal) reduce overall reactivity due to competing electronic effects .
- Functional Group Influence: The aldehyde group in this compound enables condensation reactions (e.g., forming Schiff bases), while analogs with alcohol or amide groups (e.g., 3-(4-Nitrophenoxy)propan-1-ol) exhibit lower reactivity .
Key Observations :
- Nitro Group Role: The nitro group in this compound contributes to antimicrobial activity via redox cycling, whereas its absence or replacement (e.g., fluorine in 3-(3-Fluorophenoxy)propanal) shifts activity toward receptor modulation .
- Structural Optimization : Analogs like 3-(4-Nitrophenyl)propanamide demonstrate how replacing the aldehyde with an amide improves metabolic stability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
